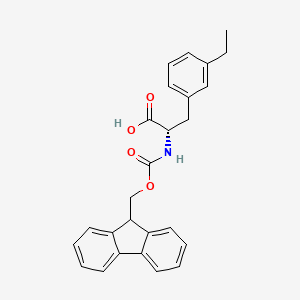
N-Boc-O-(trifluoromethyl)-D-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-O-(trifluoromethyl)-D-tyrosine: is a derivative of the amino acid tyrosine, where the hydroxyl group on the aromatic ring is substituted with a trifluoromethyl group, and the amino group is protected with a tert-butoxycarbonyl (Boc) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The Boc protection can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or dimethylaminopyridine (DMAP) . The trifluoromethylation can be carried out using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions .
Industrial Production Methods: Industrial production of N-Boc-O-(trifluoromethyl)-D-tyrosine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and environmentally benign solvents to enhance yield and reduce waste .
Análisis De Reacciones Químicas
Types of Reactions: N-Boc-O-(trifluoromethyl)-D-tyrosine can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under strong oxidative conditions.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be employed to remove the Boc group.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include trifluoromethylated quinones.
Reduction: The major product is D-tyrosine with a trifluoromethyl group.
Substitution: Substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: N-Boc-O-(trifluoromethyl)-D-tyrosine is used as a building block in the synthesis of peptides and proteins with enhanced stability and bioactivity .
Biology: In biological research, this compound is used to study the effects of trifluoromethylation on protein function and stability .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals .
Mecanismo De Acción
The mechanism by which N-Boc-O-(trifluoromethyl)-D-tyrosine exerts its effects involves the interaction of the trifluoromethyl group with molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, leading to improved binding affinity and selectivity for target proteins . The Boc group serves as a protective group, allowing for selective deprotection and functionalization .
Comparación Con Compuestos Similares
N-Boc-D-tyrosine: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
O-(trifluoromethyl)-D-tyrosine: Lacks the Boc protection, making it less stable under certain conditions.
N-Boc-O-(trifluoromethyl)-L-tyrosine: The L-isomer of the compound, which may have different biological activities.
Uniqueness: N-Boc-O-(trifluoromethyl)-D-tyrosine is unique due to the combination of the Boc protective group and the trifluoromethyl substituent, which together enhance its stability, lipophilicity, and potential for diverse applications in research and industry .
Propiedades
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(22)19-11(12(20)21)8-9-4-6-10(7-5-9)23-15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGWDQAJLMVWNI-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Hydroxy-3-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B8178065.png)





![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid](/img/structure/B8178117.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[3-(trifluoromethyl)phenyl]phenyl]propanoic acid](/img/structure/B8178120.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(3-methoxyphenyl)phenyl]propanoic acid](/img/structure/B8178122.png)




